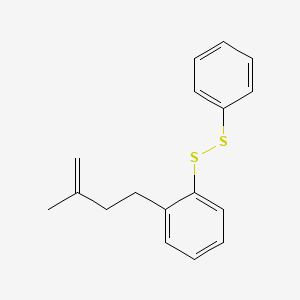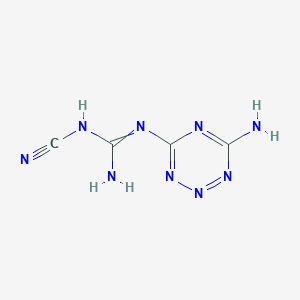
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphorus atom bonded to a positively charged nitrogen atom, with two methyl groups attached to the phosphorus
Preparation Methods
The synthesis of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide typically involves the reaction of a phosphine with an alkylating agent. One common method is the reaction of trimethylphosphine with methyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide involves its interaction with molecular targets through its phosphonium center. The positively charged phosphorus atom can interact with negatively charged sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide can be compared with other phosphonium salts, such as:
- Tetramethylphosphonium iodide
- Trimethylphosphine oxide
- Triphenylphosphine These compounds share similar chemical properties but differ in their specific structures and reactivity. This compound is unique due to its specific substitution pattern and the presence of the iodide ion, which influences its reactivity and potential applications.
Properties
CAS No. |
61152-95-2 |
|---|---|
Molecular Formula |
C7H12IP |
Molecular Weight |
254.05 g/mol |
IUPAC Name |
1,1-dimethyl-2H-phosphinin-1-ium;iodide |
InChI |
InChI=1S/C7H12P.HI/c1-8(2)6-4-3-5-7-8;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SHIGAHYDRHCPOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[P+]1(CC=CC=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)



![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)


